

# An In-depth Technical Guide to 8-Methyl-1-naphthoic Acid

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## Compound of Interest

Compound Name: 8-Methyl-1-naphthoic acid

Cat. No.: B178332

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CAS Number: 19310-98-6

This technical guide provides a comprehensive overview of **8-Methyl-1-naphthoic acid**, including its chemical and physical properties, detailed experimental protocols for its synthesis, and a review of its potential applications in research and drug development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug discovery.

## Chemical and Physical Properties

**8-Methyl-1-naphthoic acid** is a derivative of naphthalene, a polycyclic aromatic hydrocarbon. The presence of both a carboxylic acid and a methyl group on the naphthalene ring influences its physicochemical properties. While extensive experimental data for this specific compound is limited, the following tables summarize available information and provide estimated values based on related compounds.

Table 1: General Properties of **8-Methyl-1-naphthoic Acid**

Property	Value	Source/Reference
CAS Number	19310-98-6	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>12</sub> H <sub>10</sub> O <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	186.21 g/mol	<a href="#">[1]</a>
IUPAC Name	8-methylnaphthalene-1-carboxylic acid	
SMILES	Cc1ccccc2cccc(c12)C(=O)O	

Table 2: Physical Properties of **8-Methyl-1-naphthoic Acid**

Property	Value	Source/Reference
Melting Point	150.2-151 °C	<a href="#">[3]</a>
152.2-153.2 °C (recrystallized)	<a href="#">[3]</a>	
Boiling Point	Not available	
Solubility	No specific data is available. By analogy to 1-naphthoic acid, it is expected to be slightly soluble in hot water and soluble in organic solvents like acetone, ether, and hot ethanol. <a href="#">[4]</a> <a href="#">[5]</a>	

Table 3: Spectroscopic Data (Predicted/Analogous)

Spectrum	Data	Source/Reference
<sup>1</sup> H NMR	No experimental data found. Predicted shifts would show aromatic protons between 7-9 ppm, a methyl singlet around 2.5 ppm, and a carboxylic acid proton above 10 ppm.	
<sup>13</sup> C NMR	No experimental data found. Predicted shifts would include aromatic carbons between 120-140 ppm, a methyl carbon around 20 ppm, and a carbonyl carbon around 170 ppm.	
IR Spectroscopy	No experimental data found. Expected characteristic peaks would include a C=O stretch for the carboxylic acid around 1700 cm <sup>-1</sup> , O-H stretch from 2500-3300 cm <sup>-1</sup> , and C-H stretches for the aromatic and methyl groups.	
Mass Spectrometry	No experimental data found. The molecular ion peak (M <sup>+</sup> ) would be expected at m/z 186.	

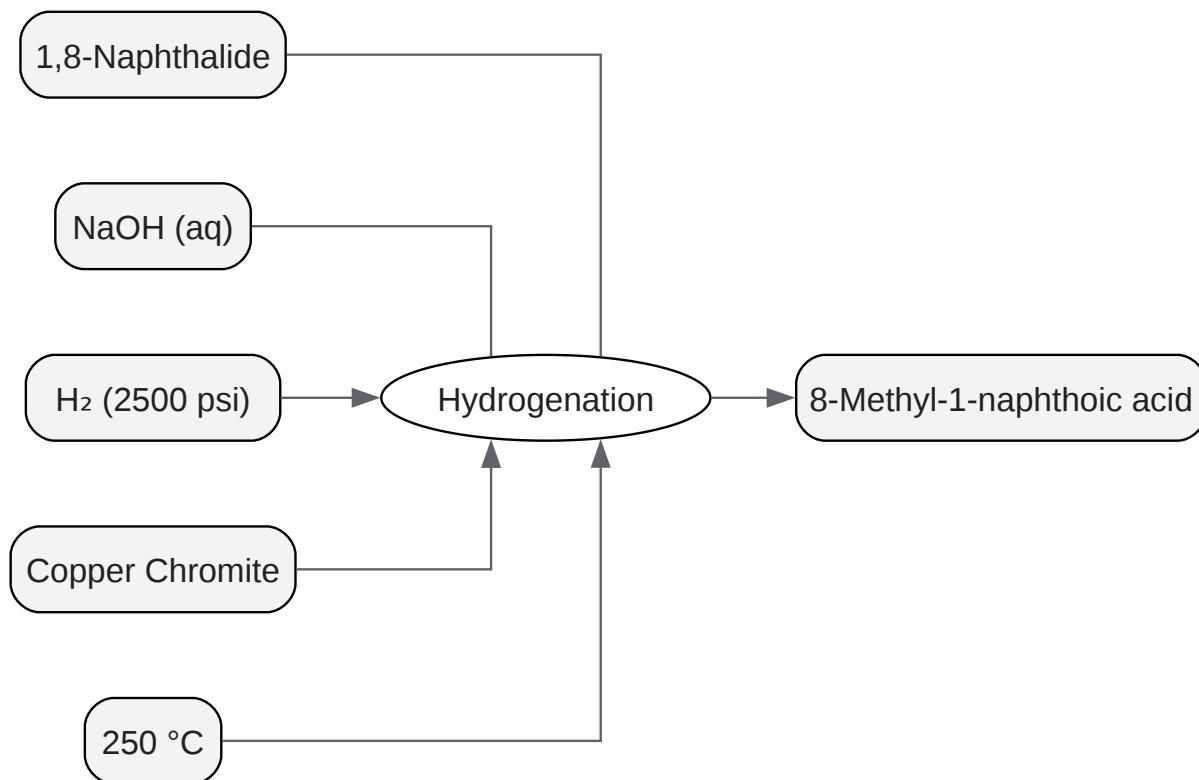
## Experimental Protocols

The synthesis of **8-Methyl-1-naphthoic acid** has been reported, with a notable procedure involving the hydrogenation of 1,8-naphthalide.

## Synthesis of 8-Methyl-1-naphthoic Acid from 1,8-Naphthalide

This procedure is adapted from the work of Cason and Wordie.[\[3\]](#)

Reaction Scheme:



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Caption: Synthesis of **8-Methyl-1-naphthoic acid**.

Materials:

- 1,8-Naphthalide (9.8 g)
- 1.85 N Sodium Hydroxide (37.4 ml)
- Water (18.5 ml)
- Copper chromite catalyst (1.95 g)
- Hydrogen gas

- Steel bomb reactor

Procedure:

- A steel bomb is charged with 9.8 g of 1,8-naphthalide, 37.4 ml of 1.85 N sodium hydroxide solution, 18.5 ml of water, and 1.95 g of copper chromite catalyst.[3]
- The initial pressure of hydrogen in the bomb at 20 °C is set to 2500 p.s.i.[3]
- The reaction mixture is heated to 250 °C, at which the maximum pressure reaches 4800 p.s.i.[3]
- Hydrogenation is continued at 250 °C for approximately 3 hours, or until the pressure becomes constant.[3]
- After cooling, the bomb is washed out with water.[3]
- The reaction mixture is filtered to remove the catalyst.
- The clear yellow filtrate is acidified, leading to the precipitation of the crude product.
- The precipitate is collected, yielding 8.7 g of carbonate-soluble product.[3]
- Sublimation of the crude product at a bath temperature of 130-190 °C (2 mm) yields 5.4 g (55%) of nearly white **8-methyl-1-naphthoic acid** with a melting point of 147.2-151.0 °C.[3]
- For further purification, the product can be recrystallized from an acetone-hexane mixture (1:5) to yield a product with a melting point of 152.2-153.2 °C.[3]

## Applications in Research and Drug Development

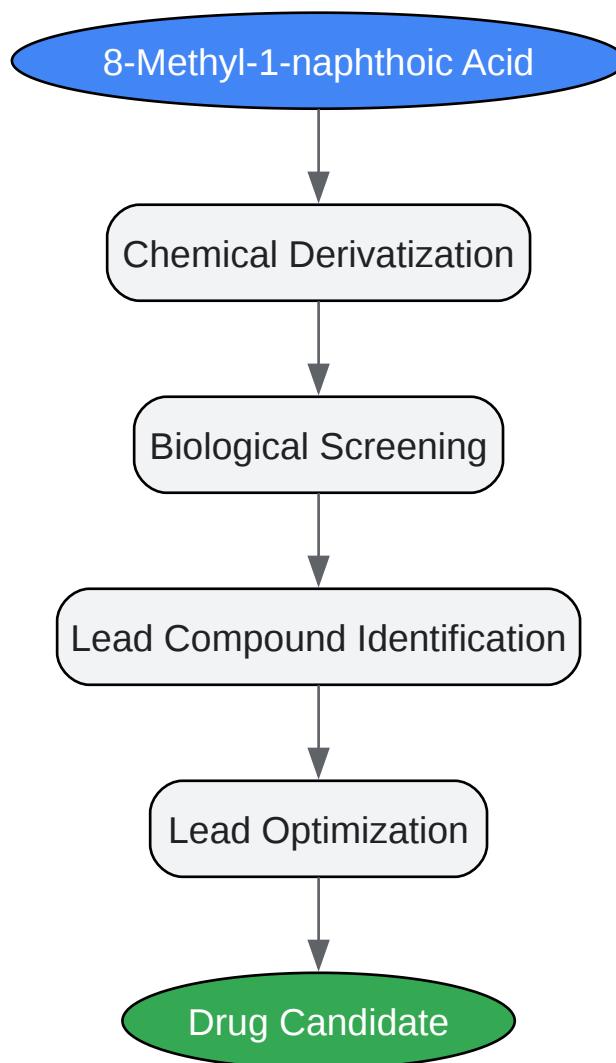
While specific biological activities of **8-Methyl-1-naphthoic acid** are not extensively documented, its structural motif as a substituted naphthoic acid suggests potential for investigation in several areas of drug discovery. Naphthalene derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

The introduction of a methyl group can significantly modulate the physicochemical and pharmacokinetic properties of a molecule. This "magic methyl" effect can influence a compound's potency, selectivity, and metabolic stability. Therefore, **8-Methyl-1-naphthoic acid** could serve as a valuable building block or lead compound in medicinal chemistry for the development of novel therapeutic agents.

Potential Areas of Investigation:

- Anti-inflammatory Agents: Naphthoic acid derivatives have been explored for their anti-inflammatory properties.
- Antimicrobial Agents: The naphthalene scaffold is present in some antimicrobial compounds.
- Enzyme Inhibitors: The carboxylic acid moiety can act as a key binding group for various enzyme targets.

Further research is required to elucidate the specific biological targets and therapeutic potential of **8-Methyl-1-naphthoic acid**.



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Caption: Drug discovery workflow.

## Conclusion

**8-Methyl-1-naphthoic acid** is a readily synthesizable organic compound with potential for further exploration in medicinal chemistry. This guide provides the foundational information, including its CAS number, physical properties, and a detailed synthesis protocol, to facilitate future research into its biological activities and applications in drug development. While a complete set of experimental data is not yet available, the information compiled herein serves as a valuable starting point for scientists and researchers.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 8-Methyl-1-naphthoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b178332#8-methyl-1-naphthoic-acid-cas-number-and-properties>

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